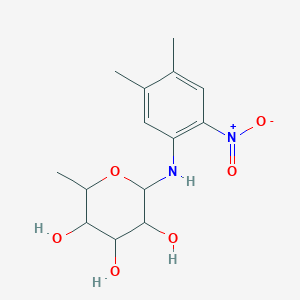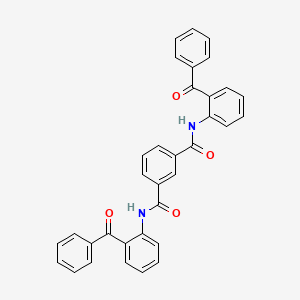
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as MDM, is a synthetic compound that has been widely used in scientific research. It is a derivative of mannose, a sugar molecule that is found in many biological systems. MDM has been studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology.
Wirkmechanismus
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is a competitive inhibitor of the enzyme alpha-mannosidase, which is involved in the breakdown of mannose-containing carbohydrates. By inhibiting this enzyme, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can disrupt various biological processes that depend on the proper breakdown of mannose-containing carbohydrates. This can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Streptococcus pneumoniae and Neisseria meningitidis. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In addition, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the proliferation of cancer cells, and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for alpha-mannosidase. This allows researchers to selectively inhibit this enzyme without affecting other enzymes or biological processes. However, one of the limitations of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is its potential toxicity. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in scientific research. One area of interest is the development of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine-based therapeutics for the treatment of bacterial infections, Alzheimer's disease, and cancer. Another area of interest is the development of new tools and techniques for studying carbohydrate-protein interactions using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. Finally, there is a need for further research to understand the potential toxicity of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and to develop safer alternatives for use in lab experiments.
Synthesemethoden
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be synthesized through a multi-step process starting with the commercially available mannose. The first step involves the protection of the hydroxyl groups of mannose with a suitable protecting group. This is followed by the selective removal of the 6-hydroxyl group, which is then replaced with the 4,5-dimethyl-2-nitrophenyl group. The final step involves the removal of the protecting groups to yield the desired product, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine.
Wissenschaftliche Forschungsanwendungen
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been used extensively in scientific research, particularly in the field of glycobiology. It has been used as a tool to study the role of carbohydrates in various biological processes, including protein folding, cell adhesion, and signaling. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been used as a probe to study the interactions between carbohydrates and proteins, and to identify carbohydrate-binding proteins.
Eigenschaften
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-6-4-9(10(16(20)21)5-7(6)2)15-14-13(19)12(18)11(17)8(3)22-14/h4-5,8,11-15,17-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQLABEQDUQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C(=C2)C)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
amine](/img/structure/B5107113.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)


![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)


![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)